Broad-Spectrum Antibiodefense Activity: Direct Head-to-Head Comparison of CAS 329221-75-2 vs. 5-Bromo-3-Cyano Analog Against Four NIAID Priority Pathogens
In a high-throughput screening of the 10,000-compound MyriaScreen Diversity Collection against NIAID category A and B priority pathogens, N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (ST005324 10H11) demonstrated activity against all four tested biodefense pathogens, whereas its closest structural analog, 5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (ST005226 10D10), was inactive against Bacillus anthracis Ames (MIC >16 μg/mL vs. ≥16 μg/mL, with the carbamoyl compound also showing superior activity against Brucella abortus 2308 with MIC 4–8 μg/mL vs. ≥16 μg/mL for the bromo-cyano analog) [1]. This represents a critical spectrum-of-activity advantage in a biodefense context where broad coverage is a primary selection criterion.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against four NIAID priority pathogens |
|---|---|
| Target Compound Data | B. anthracis Ames: ≥16 μg/mL; Y. pestis Co92: 8–16 μg/mL; F. tularensis SchuS4: ≥16 μg/mL; B. abortus 2308: 4–8 μg/mL |
| Comparator Or Baseline | 5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (ST005226 10D10): B. anthracis: NA (not active at ≤16 μg/mL); Y. pestis: ≥16 μg/mL; F. tularensis: 8 μg/mL; B. abortus: ≥16 μg/mL |
| Quantified Difference | Target compound active against 4/4 pathogens; comparator active against only 2/4 pathogens (Y. pestis and F. tularensis). B. abortus MIC advantage: 4–8 μg/mL vs. ≥16 μg/mL (≥2–4-fold difference). |
| Conditions | MyriaScreen Diversity Collection library compounds; HTS 96-well format; CLSI-based MIC determination against BSL-3 pathogens; reported in μg/mL. |
Why This Matters
For procurement decisions in antimicrobial drug discovery, a compound with verified activity across all four NIAID priority pathogens provides a broader starting point for lead optimization than an analog with a truncated spectrum, reducing the risk of late-stage spectrum gaps.
- [1] Barrow EW, et al. High-throughput screening of a diversity collection using biodefense category A and B priority pathogens. J Biomol Screen. 2012;17(7):946-956. Table 4. PMC3700734. View Source
